molecular formula C8H3F3N2O2 B1329358 2-Nitro-4-(trifluoromethyl)benzonitrile CAS No. 778-94-9

2-Nitro-4-(trifluoromethyl)benzonitrile

Cat. No. B1329358
CAS RN: 778-94-9
M. Wt: 216.12 g/mol
InChI Key: BQCWLXXZTCLGSZ-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F3N2O2 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2-Nitro-4-(trifluoromethyl)benzonitrile involves several steps. One method involves the use of 3-nitro-4-chlorobenzotrifluoride, prussiate, catalyst I, catalyst II, and solvent N-methyl pyrilidone . Another method involves the ammonolysis reaction carried out on 4-trichloromethyl-3-nitrobenzotrifluoride by ammonia .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(trifluoromethyl)benzonitrile consists of a benzene ring with a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to it, along with a nitrile group (-CN). The molecular weight of this compound is 216.12 g/mol .


Physical And Chemical Properties Analysis

2-Nitro-4-(trifluoromethyl)benzonitrile is a solid substance with a boiling point of 156-158 °C/18 mmHg and a melting point of 44-47 °C . It has a molecular weight of 216.12 g/mol .

Scientific Research Applications

Synthesis of Androgen Receptor Antagonists

2-Nitro-4-(trifluoromethyl)benzonitrile plays a crucial role in the synthesis of androgen receptor antagonists like MDV3100. This synthesis involves a series of chemical transformations, starting with the creation of various intermediates, and culminates in the formation of MDV3100. The overall yield of this process is about 18%, and the structures of the compounds are confirmed through techniques like MS and 1H NMR (Li Zhi-yu, 2012).

High Voltage Lithium Ion Battery Enhancement

4-(Trifluoromethyl)-benzonitrile, a derivative of 2-Nitro-4-(trifluoromethyl)benzonitrile, is identified as an effective electrolyte additive for high voltage lithium ion batteries. Its usage notably improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, as demonstrated through various electrochemical and spectroscopic techniques (Wenna Huang et al., 2014).

Continuous Flow Iodination in Organic Synthesis

This compound is used in the iodination process via C–H lithiation under continuous flow conditions. The process has been optimized to produce 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile with significant yields. This method employs in situ NMR and IR spectroscopy for observing the reaction mechanisms and optimizing the yield (Anna L. Dunn et al., 2018).

Development of Novel Organic Compounds

2-Nitro-4-(trifluoromethyl)benzonitrile is also involved in the synthesis of various organic compounds. For example, reactions with sodium amide have been studied, leading to the formation of different benzonitrile derivatives with specific reaction mechanisms (Yoshiro Kobayashi et al., 1975).

Inhibitors for Mild Steel Corrosion

Benzonitrile derivatives, including those related to 2-Nitro-4-(trifluoromethyl)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. These compounds show excellent inhibitory effects, as validated through various electrochemical, gravimetric, and spectroscopic methods (A. Chaouiki et al., 2018).

Antagonist Design for Dermatological Indications

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a compound closely related to 2-Nitro-4-(trifluoromethyl)benzonitrile, has been designed as a novel, nonsteroidal androgen receptor antagonist. It exhibits potent in vivo activity and has been specifically developed for dermatological applications like sebum control and treatment of androgenetic alopecia (J. Li et al., 2008).

Safety And Hazards

2-Nitro-4-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzonitrile
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InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWLXXZTCLGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228423
Record name 2-Nitro-4-(trifluoromethyl)benzonitrile
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Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzonitrile

CAS RN

778-94-9
Record name 2-Nitro-4-(trifluoromethyl)benzonitrile
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Record name 2-Nitro-4-(trifluoromethyl)benzonitrile
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Record name 2-Nitro-4-(trifluoromethyl)benzonitrile
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Record name 2-nitro-4-(trifluoromethyl)benzonitrile
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Record name 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

In a flask were placed 1.13 grams (g) (5.0 mmol) 4-chloro-3-nitrobenzotrifluoride, 0.4478 g (5.0 mmol) cuprous cyanide, 0.4342 g (5.0 mmol) lithium bromide and 10 milliliters (ml) N-methyl-2-pyrrolidinone, under a nitrogen blanket. The reaction mixture was then heated to a temperature of 175° C. and reaction was continued at a range of 172°-178° C. over a period of 24 hours. At the end of that run, the heat source was removed and the reaction mixture cooled. Product was recovered by washing with water, 3M HCl, diethyl ether, again with 3M HCl, and again with ether. The ether extract was dried over magnesium sulfate, filtered and the solvent stripped, yielding 0.875 g (81% of theoretical yield) of an amber, somewhat tarry looking oil, which was identified by gas chromatographic analysis as the desired product.
Quantity
1.13 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0.4478 g
Type
reactant
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Quantity
0.4342 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Lewandowska, S Kinastowski… - Canadian journal of …, 2002 - cdnsciencepub.com
Reaction of the diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate with diethylamine in alcohols resulted in the reduction of the nitro group and the oxidation of the vinylic carbon …
Number of citations: 10 cdnsciencepub.com
S Krishnan, PN Patel, KK Balasubramanian… - New Journal of …, 2021 - pubs.rsc.org
Candida parapsilosis ATCC 7330 supported gold nanoparticles (CpGNP), prepared by a simple and green method can selectively reduce nitroarenes and substituted nitroarenes with …
Number of citations: 17 pubs.rsc.org
AG Deshmukh, HB Rathod, PN Patel - Results in Chemistry, 2023 - Elsevier
Heterogeneous catalyst is essential for an efficient and environmental friendly process development in chemical industries. As a green chemistry prospective, recovery and reusability of …
Number of citations: 0 www.sciencedirect.com
RJ Rahaim Jr, RE Maleczka Jr - Synthesis, 2006 - thieme-connect.com
A combination of palladium (II) acetate, aqueous potassium fluoride, and polymethylhydrosiloxane (PMHS) facilitates the room-temperature reduction of aromatic nitro compounds to …
Number of citations: 72 www.thieme-connect.com
F Zhengjiang, H Guangguo, S Quanqing… - Chinese Journal of …, 2020 - sioc-journal.cn
A Ag/Cu-mediated decarboxylative cyanation of aryl carboxylic acids has been well established using NH 4 OAc/N, N-dimethylformamide (DMF) as a combined cyanide source under …
Number of citations: 2 sioc-journal.cn
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 74 pubs.acs.org
P Leonczak, LJ Gao, AT Ramadori… - …, 2014 - Wiley Online Library
In recent years, DAPK‐related apoptosis‐inducing protein kinase 2 (DRAK2) has emerged as a promising target for the treatment of a variety of autoimmune diseases and for the …
Y Dai, C Jiang, M Xu, B Bian, D Lu, Y Yang - Applied Catalysis A: General, 2019 - Elsevier
Anilines as important intermediates for both organic synthesis and industrial manufactory are densely substituted with a variety of functional moieties, and the transformation of …
Number of citations: 25 www.sciencedirect.com
HB Abed, J Schoene, M Christmann… - Organic & Biomolecular …, 2016 - pubs.rsc.org
A convenient and efficient strategy has been devised to access 3-amino-2H-indazole derivatives in two steps from readily available starting materials. The conversion of 2-…
Number of citations: 17 pubs.rsc.org
秦博, 英君伍, 崔东亮, 杨辉斌, 李斌 - 现代农药, 2020 - xdnyqk.com
: 以2-硝基-4-三氟甲基苯腈为起始原料, 经过6 步反应合成磺酰草吡唑, 目标化合物的结构经核磁, 质谱确证. 对所得磺酰草吡唑进行生物活性测试, 结果表明, 磺酰草吡唑对百日菊, 苘麻, 狗尾草…
Number of citations: 1 www.xdnyqk.com

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